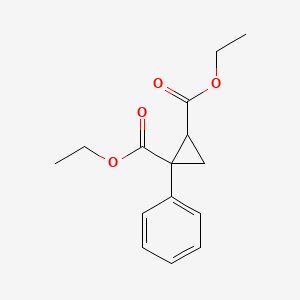
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate
Übersicht
Beschreibung
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate (DPC) is a cyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPC belongs to the class of cyclopropane-containing compounds, which have been shown to exhibit diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate is utilized in catalysis and synthetic chemistry. A study by Liu et al. (2016) demonstrated its use in a Sc(OTf)3-catalyzed [3 + 3] cycloaddition reaction, forming 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities (Liu et al., 2016). Additionally, AlCl3-promoted highly regio- and diastereoselective [3 + 2] cycloadditions involving diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates have been reported, which resulted in the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates in varying yields (Yang et al., 2011).
Antimicrobial Properties
Research has explored the antimicrobial properties of cyclohexane derivatives, including compounds similar to diethyl 1-phenylcyclopropane-1,2-dicarboxylate. A study by Shoaib (2019) investigated the antibacterial and antifungal properties of a cyclohexane tosyloxyimine derivative, finding it effective against Gram-negative bacteria and certain yeasts (Shoaib, 2019).
Polymer Chemistry
In polymer chemistry, compounds like diethyl 1-phenylcyclopropane-1,2-dicarboxylate have been used as monomers. For instance, Alupei and Ritter (2001) studied the chemical and enzymatic hydrolyses of 1,1-diethoxycarbonyl-2-vinylcyclopropane, leading to the synthesis of new 1,1-disubstituted 2-vinylcyclopropane monomers (Alupei & Ritter, 2001).
Ethylene Biosynthesis in Plants
In plant science, derivatives of cyclopropane, like 1-aminocyclopropane-1-carboxylic acid (ACC), play a crucial role in ethylene biosynthesis, a vital plant hormone. Vanderstraeten and Van Der Straeten (2017) discussed the accumulation and transport of ACC in plants, highlighting its importance in ethylene responses and potential agronomic applications (Vanderstraeten & Van Der Straeten, 2017).
Eigenschaften
IUPAC Name |
diethyl 1-phenylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)12-10-15(12,14(17)19-4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVWPXSXQNBLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-phenylcyclopropane-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




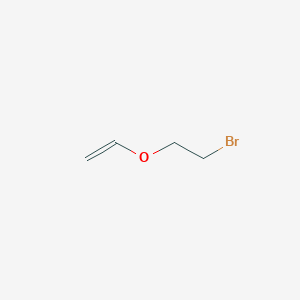
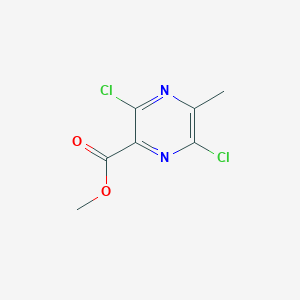
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)
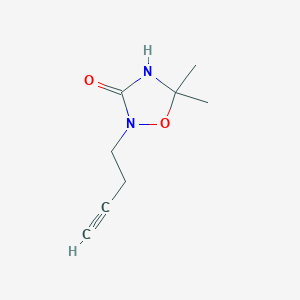
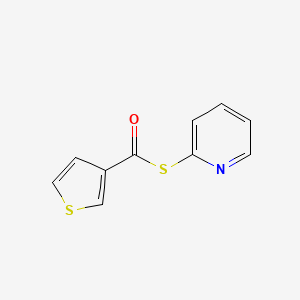
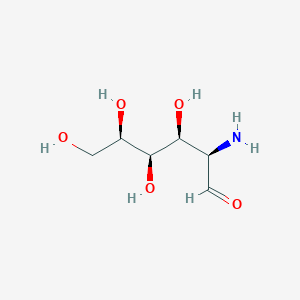
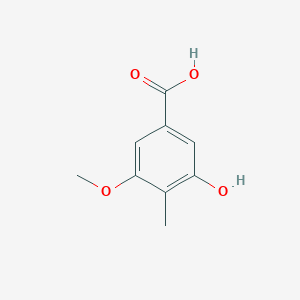
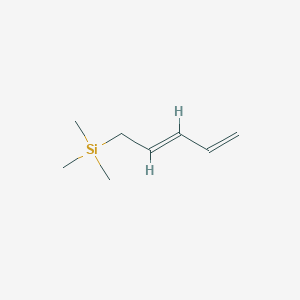
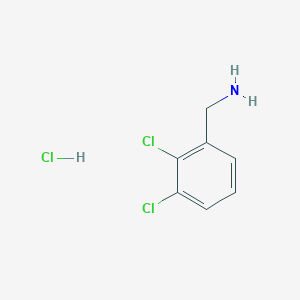
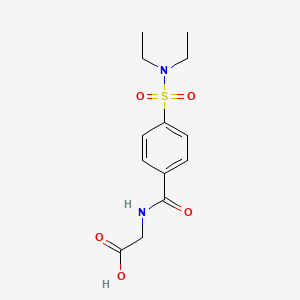
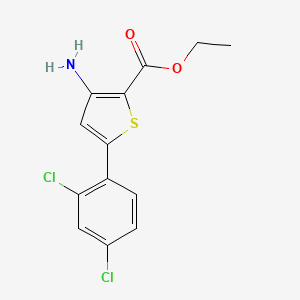
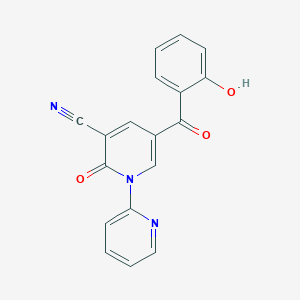
![2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B3281203.png)